5-chloro-N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine
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Overview
Description
5-chloro-N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring, a piperidine ring, and a benzenesulfonyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chlorobenzenesulfonyl chloride with piperidine to form the sulfonyl piperidine intermediate. This intermediate is then reacted with 5-chloro-2-aminopyrimidine under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro groups with other functional groups .
Scientific Research Applications
5-chloro-N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with pyrimidine and piperidine rings, such as:
- 5-chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide .
Uniqueness
What sets 5-chloro-N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H18Cl2N4O2S |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
5-chloro-N-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C16H18Cl2N4O2S/c1-21(16-19-10-13(18)11-20-16)14-5-7-22(8-6-14)25(23,24)15-4-2-3-12(17)9-15/h2-4,9-11,14H,5-8H2,1H3 |
InChI Key |
VQRNBGZQSDKQEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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